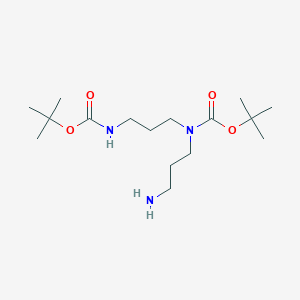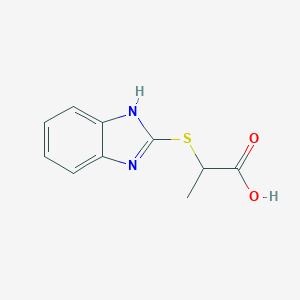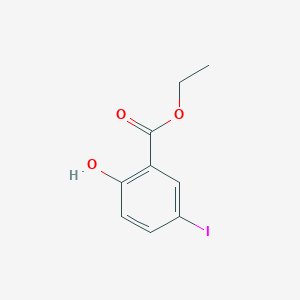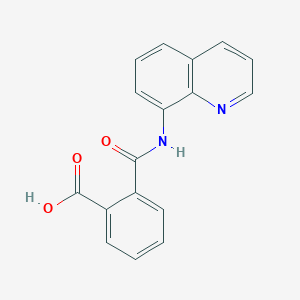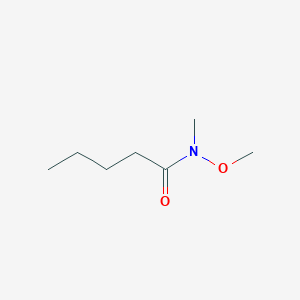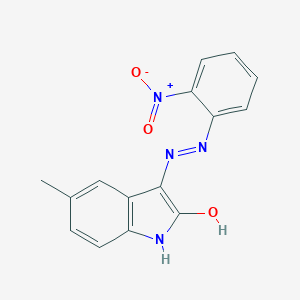
4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .
類似化合物との比較
- 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide
- 4-Piperidin-1-ylsulfonylbenzenesulfonic acid
- 4-Piperidin-1-ylsulfonylbenzenesulfonyl chloride
Comparison: While all these compounds share a common piperidine and sulfonyl structure, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and drug development .
特性
CAS番号 |
1150-21-6 |
|---|---|
分子式 |
C11H16N2O4S2 |
分子量 |
304.4 g/mol |
IUPAC名 |
4-piperidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) |
InChIキー |
XFVSMDADKPFRNT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
| 1150-21-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





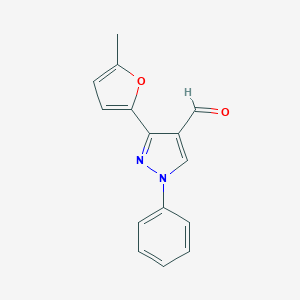
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
